molecular formula C18H13BrN2O5S B2616160 2-[5-Bromo-3'-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid CAS No. 1092344-32-5

2-[5-Bromo-3'-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid

Cat. No. B2616160
M. Wt: 449.28
InChI Key: JQIHEIDOZZYZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-Bromo-3'-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid is a useful research compound. Its molecular formula is C18H13BrN2O5S and its molecular weight is 449.28. The purity is usually 95%.
BenchChem offers high-quality 2-[5-Bromo-3'-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-Bromo-3'-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 5-bromo-3-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid with appropriate reagents.

Starting Materials
5-bromo-3-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid, Appropriate reagents

Reaction
The starting material is dissolved in a suitable solvent., The appropriate reagents are added to the solution., The reaction mixture is stirred at a suitable temperature for a suitable time., The product is isolated and purified using standard techniques.

properties

IUPAC Name

2-[5'-bromo-3-(4-hydroxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O5S/c19-9-1-6-13-12(7-9)18(17(26)20-13)21(10-2-4-11(22)5-3-10)16(25)14(27-18)8-15(23)24/h1-7,14,22H,8H2,(H,20,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIHEIDOZZYZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(SC23C4=C(C=CC(=C4)Br)NC3=O)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-Bromo-3'-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid

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